molecular formula C24H28ClF2N3OS B2997083 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1321685-74-8

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No.: B2997083
CAS No.: 1321685-74-8
M. Wt: 480.01
InChI Key: BYYHKFIJFPJFOW-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiazole-carboxamide derivative featuring a tetrahydronaphthalene core, a diethylaminoethyl side chain, and 4,6-difluoro substitution on the benzo[d]thiazole moiety. The tetrahydronaphthalene group may confer lipophilicity, while the diethylaminoethyl substituent could improve membrane permeability or target binding .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F2N3OS.ClH/c1-3-28(4-2)11-12-29(24-27-22-20(26)14-19(25)15-21(22)31-24)23(30)18-10-9-16-7-5-6-8-17(16)13-18;/h9-10,13-15H,3-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHKFIJFPJFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. Its complex structure includes a diethylamino group and a difluorobenzo[d]thiazole moiety, which are believed to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The compound's molecular formula is C23H28ClF2N3OS2C_{23}H_{28}ClF_2N_3OS_2, with a molecular weight of approximately 500.1 g/mol. The presence of difluorobenzene and diethylamino groups suggests significant interactions with biological targets, particularly in cancer therapy.

The biological activity of this compound is primarily linked to its role as an anticancer agent. Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP). The unique combination of functional groups may contribute to its selectivity and potency against various cancer cell lines.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. It operates through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to cancer metabolism and progression.
  • Cellular Uptake : The diethylamino group enhances cellular uptake due to its cationic nature at physiological pH, potentially improving the compound's efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : In studies using MTT assays on HepG2 cells (human liver cancer cells), the compound demonstrated significant cytotoxicity compared to control groups. Concentrations that effectively reduced cell viability were noted, indicating potential for therapeutic use against liver cancer .
  • Mechanistic Studies : Research has focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It appears to activate caspase pathways and disrupt mitochondrial membrane potential, leading to programmed cell death .
  • Comparative Studies : When compared with other benzo[d]thiazole derivatives, this compound exhibited superior potency in inhibiting tumor growth in xenograft models .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation in various cancer cell lines
Enzyme InhibitionInhibits PARP and related enzymes
Cellular UptakeEnhanced by diethylamino group
Apoptosis InductionActivates caspase pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Impact : Fluorine atoms in the target compound (4,6-difluoro) may enhance metabolic stability compared to chlorine or bromine substituents in analogs like 4g or thifluzamide .
Pharmacological and Physicochemical Trends
  • Bioactivity : While the target compound’s bioactivity is unspecified, benzothiazole derivatives such as 4g and thifluzamide show divergent applications (pharmaceutical vs. pesticidal), highlighting the role of substituent tuning .
  • Solubility : The hydrochloride salt form of the target compound suggests improved aqueous solubility compared to neutral analogs like thifluzamide, which relies on halogenated substituents for environmental stability .
  • Electronic Effects : The 4,6-difluoro substitution may reduce electron density on the benzothiazole ring compared to chloro or bromo substituents, altering reactivity or target interaction .

Research Findings and Limitations

  • Synthesis Gaps: No synthesis details or yields are reported for the target compound, unlike derivatives in (e.g., 4g at 70% yield) .
  • Bioactivity Data: The evidence lacks direct bioactivity studies for the target compound.
  • Comparative Solubility : The hydrochloride salt form may offer advantages over neutral analogs like thifluzamide, which require formulation aids for pesticidal use .

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